Propanal, 2-(phenylthio)-
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Overview
Description
2-(Phenylsulfanyl)propanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a phenylsulfanyl group attached to a propanal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenylsulfanyl)propanal can be synthesized through several methods. One common approach involves the reaction of a phenylsulfanyl compound with a propanal derivative under controlled conditions. For example, the Grignard reaction can be employed, where phenylmagnesium bromide reacts with a suitable aldehyde to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(Phenylsulfanyl)propanal often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The phenylsulfanyl group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product
Major Products Formed
Oxidation: Formation of 2-(Phenylsulfanyl)propanoic acid.
Reduction: Formation of 2-(Phenylsulfanyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Phenylsulfanyl)propanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds .
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenylsulfanyl group can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A related compound with a hydroxyl group instead of an aldehyde group.
2-Phenyl-2-butanol: Another similar compound with an additional carbon in the backbone.
2-Phenyl-2-propanal: A compound with a similar structure but lacking the phenylsulfanyl group
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Biological Activity
Introduction
Propanal, 2-(phenylthio)-, also known as 2-Methyl-2-(phenylsulfanyl)propanal, is a compound of interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant studies that highlight its significance.
Propanal, 2-(phenylthio)- features both an aldehyde group and a phenylsulfanyl group, which contribute to its reactivity and potential biological interactions. The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols, while the phenylsulfanyl group can participate in substitution reactions. This versatility makes it a valuable building block in organic synthesis and medicinal chemistry.
Table 1: Chemical Reactions of Propanal, 2-(phenylthio)-
Reaction Type | Product Formed | Common Reagents |
---|---|---|
Oxidation | 2-Methyl-2-(phenylsulfanyl)propanoic acid | KMnO4, CrO3 |
Reduction | 2-Methyl-2-(phenylsulfanyl)propanol | NaBH4, LiAlH4 |
Substitution | Various substituted derivatives | Nucleophiles |
The biological activity of Propanal, 2-(phenylthio)- is primarily attributed to its ability to interact with biomolecules through covalent bonding. The aldehyde group is particularly reactive towards nucleophilic sites on proteins and enzymes, potentially modulating their activity. The phenylsulfanyl group may also facilitate interactions that influence biological pathways.
Case Study: Enzyme Inhibition
Research has indicated that compounds with similar structures exhibit significant enzyme inhibitory activity. For example, studies on related thioether compounds have shown their potential as inhibitors for key enzymes such as acetylcholinesterase (AChE) and tyrosinase . The inhibition of these enzymes is crucial for developing therapeutic agents for conditions like Alzheimer's disease and skin disorders.
Antioxidant Properties
Antioxidant activity is a critical aspect of the biological profile of Propanal, 2-(phenylthio)-. Compounds with similar structures have demonstrated substantial antioxidant capabilities. For instance, studies report that extracts from plants containing phenolic compounds exhibit strong radical scavenging activity . This suggests that Propanal, 2-(phenylthio)- may possess similar properties, warranting further investigation.
Antimicrobial Activity
The antimicrobial potential of Propanal derivatives has been explored in various studies. Compounds containing the phenylthio moiety have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Biological Activities of Related Compounds
Properties
CAS No. |
55064-96-5 |
---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-phenylsulfanylpropanal |
InChI |
InChI=1S/C9H10OS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
YQORRZVFWPFOOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
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